2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Description
2,4-Dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide is a benzamide derivative characterized by a 2,4-dichlorophenyl group linked to a 2-methyl-1,3-dioxoisoindol-5-yl moiety via an amide bond. This structure combines electron-withdrawing chlorine substituents with a rigid isoindole-dione ring, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-20-15(22)10-5-3-9(7-12(10)16(20)23)19-14(21)11-4-2-8(17)6-13(11)18/h2-7H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQWOTGEIOXRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323962 | |
| Record name | 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677101 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301858-58-2 | |
| Record name | 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like silica-supported niobium complex to obtain the final product with moderate to excellent yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Chemistry: It is used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use as a therapeutic agent due to its biological activity.
Industry: It is used in the production of herbicides, colorants, dyes, and polymer additives.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Halogen Substitution Patterns
- Target Compound : 2,4-dichloro substitution on the benzamide ring.
- Compound 52 (): 2,4-dichloro-N-(4-chlorophenyl)benzamide with a 1-aminopropan-2-yl group. Exhibits antiparasitic activity, likely due to enhanced hydrogen bonding from the amine group .
- Compound in : 2-chloro-5-iodo-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide.
- Compound in : 3,4-dichloro substitution with a dimethylamino-cyclohexyl group. The 3,4-dichloro pattern and bulky cyclohexyl group may reduce solubility but improve membrane penetration .
Heterocyclic Modifications
- Target Compound: 2-methyl-1,3-dioxoisoindol-5-yl group.
- Compounds 53–55 () : Substituents include furan, thiophen, and imidazole rings. For example, compound 54 (thiophen-2-ylmethyl) shows moderate antiparasitic activity, suggesting heterocycles modulate target engagement .
- Compound in : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide. The thiazolidinone group enhances hydrogen-bonding capacity, critical for enzyme inhibition .
Antiparasitic Activity
- Compounds 50–52 (): Derivatives with aminopropyl/aminopropan-2-yl groups exhibit IC₅₀ values in the low micromolar range against T. brucei. The free amine in compound 52 (as HCl salt) likely improves solubility and bioavailability .
- Target Compound : While direct data are absent, the isoindole-dione group may mimic bioisosteres of purine/pyrimidine bases, interfering with parasitic DNA/RNA synthesis.
Pesticidal and Agrochemical Uses
- EtoBenzanid () : N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide. The ethoxymethoxy group enhances soil persistence, a trait absent in the target compound .
- Diflufenican (): N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide. Fluorine substituents increase lipophilicity, favoring herbicidal activity .
Data Tables
Table 1: Structural and Activity Comparison of Selected Benzamide Derivatives
Biological Activity
2,4-Dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. It belongs to the class of benzamides and features a dichloro-substituted benzene ring along with an isoindoline moiety. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
The chemical structure of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
| Molecular Formula | C₁₅H₈Cl₂N₂O₃ |
| Molecular Weight | 335.142 g/mol |
| CAS Number | 312928-65-7 |
| LogP | 3.5237 |
Synthesis
The synthesis of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methyl-1,3-dioxoisoindoline in the presence of a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane and requires purification through recrystallization or chromatography to isolate the product.
Anticancer Properties
Research has indicated that compounds similar to 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of isoindoline compounds were tested for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Research Findings:
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of several benzamide derivatives. The results indicated that 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
The biological activity of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide is believed to stem from its ability to interact with specific molecular targets within cells. The dichloro substitution enhances its lipophilicity and binding affinity to target proteins involved in cell signaling pathways.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis: It may trigger apoptotic pathways by activating caspases and other pro-apoptotic factors.
- Antimicrobial Action: The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
